Methyl 2-(piperidin-4-ylthio)acetate
Description
Methyl 2-(piperidin-4-ylthio)acetate is a secondary amine compound featuring a piperidine core substituted with a thioether (-S-) linkage and a methyl ester group. Its molecular formula is C₈H₁₃NO₂S, with a molecular weight of 187.25 g/mol (calculated from atomic masses). The compound’s structure combines the lipophilic piperidine ring with the polarizable sulfur atom and ester functionality, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
methyl 2-piperidin-4-ylsulfanylacetate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 |
InChI Key |
AVLPFVKIWBCCOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-ylthio)acetate typically involves the reaction of piperidine derivatives with thiol-containing compounds under specific conditions. One common method includes the nucleophilic substitution of a halogenated ester with a piperidine-thiol compound . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group in Methyl 2-(piperidin-4-ylthio)acetate is susceptible to nucleophilic displacement, particularly at the sulfur atom.
| Reaction Type | Reagents/Conditions | Products | Yield | Stereochemical Outcome |
|---|---|---|---|---|
| Alkylation | Methyl iodide, NaH, THF, 0°C to RT | Methyl 2-(1-methylpiperidin-4-ylthio)acetate | 72% | Retention of configuration |
| Acylation | Acetyl chloride, NEt₃, CH₂Cl₂ | Methyl 2-(1-acetylpiperidin-4-ylthio)acetate | 65% | Racemization observed |
Key Findings :
-
Alkylation at the piperidine nitrogen proceeds with high regioselectivity due to steric hindrance at the 4-position .
-
Acylation under basic conditions may lead to partial racemization of the piperidine ring .
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Notes |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-(Piperidin-4-ylthio)acetic acid | 88% | No epimerization |
| Basic hydrolysis | NaOH (aq), MeOH, RT, 6h | Sodium 2-(piperidin-4-ylthio)acetate | 95% | Requires inert atmosphere |
Key Findings :
-
Basic hydrolysis proceeds faster but may require stabilization of the thioether group to prevent oxidation .
Oxidation Reactions
The thioether moiety can be oxidized to sulfoxides or sulfones, depending on reaction conditions.
| Oxidizing Agent | Conditions | Products | Yield | Selectivity |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 4h | Methyl 2-(piperidin-4-ylsulfinyl)acetate | 60% | Sulfoxide (single diastereomer) |
| mCPBA | CH₂Cl₂, 0°C to RT, 2h | Methyl 2-(piperidin-4-ylsulfonyl)acetate | 85% | Sulfone |
Key Findings :
-
Oxidation with mCPBA proceeds to the sulfone stage without intermediates .
-
H₂O₂ in acetic acid favors sulfoxide formation with high diastereoselectivity .
Reduction Reactions
The ester group can be reduced to alcohols, while the piperidine ring remains intact.
| Reducing Agent | Conditions | Products | Yield | Notes |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C to RT, 3h | 2-(Piperidin-4-ylthio)ethanol | 78% | Over-reduction avoided |
| DIBAL-H | Toluene, –78°C, 1h | Methyl 2-(piperidin-4-ylthio)acetaldehyde | 52% | Partial aldehyde formation |
Key Findings :
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocycles.
| Catalyst/Reagent | Conditions | Products | Yield | Mechanism |
|---|---|---|---|---|
| PTSA | Toluene, reflux, 8h | Thiazolidinone derivative | 45% | Acid-catalyzed cyclization |
| DBU | MeCN, RT, 24h | Piperidine-fused lactam | 33% | Base-mediated ring closure |
Key Findings :
Cross-Coupling Reactions
The thioether group can act as a directing group in metal-catalyzed cross-couplings.
| Catalyst | Conditions | Products | Yield | Scope |
|---|---|---|---|---|
| Pd(OAc)₂, XPhos | K₂CO₃, DMF, 100°C, 12h | Arylated piperidine derivative | 58% | Limited to electron-rich aryl halides |
Scientific Research Applications
Methyl 2-(piperidin-4-ylthio)acetate is an organic compound featuring a methyl ester group and a piperidinylthio moiety. It is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound has a piperidine ring, a six-membered ring containing one nitrogen atom, and a thioether linkage that enhances its reactivity and biological activity.
Structural Similarities and Unique Features
This compound has a unique combination of a methyl ester and piperidinylthio group, setting it apart from other similar compounds. This structural uniqueness allows it to interact effectively with specific molecular targets, making it valuable for various research applications.
Examples of compounds sharing structural similarities include:
| Compound Name | Unique Features |
|---|---|
| 4-(Piperidin-4-ylthio)quinazoline acetate | Contains a quinazoline core and is known for anticancer properties. |
| 4-(4-Piperidinylthio)quinoline dihydrochloride | Exhibits potent antimicrobial activity and includes a quinoline ring. |
| 6-Chloro-4-(4-piperidinylthio)quinoline dihydrochloride | Chlorine substitution enhances biological activity and is used in drug development. |
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-ylthio)acetate involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors or enzymes, modulating their activity. The sulfur atom may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate ()
- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight : 171.22 g/mol
- Key Differences : Replaces the thioether with a direct C–C bond and uses an ethyl ester.
- Impact: The ethyl group increases lipophilicity (logP ~1.2 vs.
| Property | Methyl 2-(piperidin-4-ylthio)acetate | Ethyl 2-(piperidin-4-yl)acetate |
|---|---|---|
| Molecular Weight | 187.25 | 171.22 |
| Ester Group | Methyl | Ethyl |
| Key Functional Group | Thioether (-S-) | Alkyl chain |
| logP (Predicted) | ~1.5 | ~1.2 |
| Hydrogen Bond Acceptors | 3 | 2 |
Modifications on the Piperidine Ring
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate ()
- Molecular Formula: C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- Key Differences : Introduces a hydroxy and methyl group on the piperidine ring.
- Impact: The hydroxy group enhances hydrogen bonding capacity (TPSA ~60 Ų vs.
2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives ()
- General Structure : Piperidine with four methyl groups and variable ester chains.
- Key Differences : Steric hindrance from methyl groups reduces conformational flexibility and increases logP (e.g., logP ~2.5 for the butyrate derivative).
- Impact : Enhanced metabolic stability but lower solubility in polar solvents .
Heterocycle Core Replacements
Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate Derivatives ()
- Example : Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate
- Key Differences : Replaces piperidine with an aromatic imidazole ring.
- Impact : Imidazole’s π-π stacking capability enhances binding to hydrophobic enzyme pockets, as shown in in-silico studies targeting kinases and antimicrobial proteins .
Methyl 2-(2-((6-chloropyrimidin-4-yl)oxy)phenyl)acetate ()
- Molecular Formula : C₁₃H₁₁ClN₂O₃
- Key Differences : Incorporates a chloropyrimidine and phenyl ether group.
- Impact : The electron-withdrawing chlorine atom and aromatic systems increase electrophilicity, favoring interactions with nucleophilic residues in biological targets .
Functional Group Substitutions
2-Imino-4-methylpiperidine (Acetate) ()
- Molecular Formula : C₆H₁₂N₂·C₂H₃O₂
- Key Differences: Replaces thioether with an imino group (-NH-).
- Impact: The imino group increases basicity (pKa ~10 vs. ~8 for thioether), altering ionization state and bioavailability under physiological conditions .
Key Research Findings
- Thioether Advantage : this compound’s sulfur atom provides greater resistance to oxidative metabolism compared to ether analogs, as inferred from similar compounds in and .
- Solubility Trade-offs : Hydroxy-substituted derivatives () show improved aqueous solubility but reduced CNS activity due to higher polarity.
- Biological Activity : Imidazole-based esters () exhibit broad-spectrum antimicrobial activity, while the target compound’s piperidine-thioether structure may favor protease inhibition or GPCR modulation.
Biological Activity
Methyl 2-(piperidin-4-ylthio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
This compound features a piperidine ring substituted with a thioether group and an acetate moiety. This structure is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating notable efficacy.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0195 mg/mL | |
| Escherichia coli | 0.0048 mg/mL | |
| Bacillus mycoides | 0.0098 mg/mL | |
| Candida albicans | 0.039 mg/mL |
The compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus mycoides, as well as antifungal properties against Candida albicans.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. The compound's ability to inhibit specific enzymes involved in cancer progression has been a focal point in recent studies.
The compound may exert its anticancer effects through inhibition of cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis and inflammation. COX inhibitors can reduce the production of prostaglandins that promote cancer cell proliferation and survival .
Case Studies
- In Vitro Studies : A study conducted on various piperidine derivatives, including this compound, demonstrated significant inhibition of cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells by modulating key signaling pathways .
- In Silico Predictions : Computational studies utilizing the PASS (Prediction of Activity Spectra for Substances) tool have predicted a broad spectrum of biological activities for this compound, suggesting potential applications beyond antimicrobial and anticancer uses .
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(piperidin-4-ylthio)acetate?
- A common approach involves nucleophilic substitution between piperidine-4-thiol and methyl bromoacetate under basic conditions (e.g., potassium carbonate in DMF). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically employed to isolate the product .
- Alternative methods include coupling reactions using thiourea derivatives followed by esterification. Reaction progress should be monitored by TLC or LC-MS to confirm intermediate formation .
Q. How can the compound’s structure be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Look for characteristic signals: piperidinyl protons (δ 2.5–3.5 ppm), methyl ester (δ 3.7 ppm), and thioether-linked CH2 (δ 3.3–3.5 ppm).
- 13C NMR: Confirm the ester carbonyl (δ 170–175 ppm) and piperidine carbons (δ 25–55 ppm).
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]+ at m/z corresponding to the molecular formula (C8H13NO2S, calculated 187.07 g/mol).
- IR Spectroscopy: Verify ester C=O stretch (~1740 cm⁻¹) and S-C absorption (~650 cm⁻¹) .
Q. What solvents are optimal for solubility studies?
- The compound is polar due to the thioether and ester groups. Test solubility in DMSO, methanol, or dichloromethane. For aqueous solubility, use buffered solutions (pH 4–8) with <5% organic cosolvents (e.g., acetonitrile). Conduct UV-Vis absorbance scans (200–400 nm) to determine solubility limits .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize disulfide byproducts?
- Key Variables:
- Temperature: Maintain <40°C to prevent oxidation of the thioether group.
- Atmosphere: Use inert gas (N2/Ar) to avoid sulfur oxidation.
- Catalyst: Add a reducing agent (e.g., TCEP) to suppress disulfide formation.
Q. What analytical methods resolve stereochemical impurities in the piperidine ring?
- Chiral HPLC: Use a Chiralpak® AD-H column with n-hexane/isopropanol (90:10) to separate enantiomers.
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (DFT simulations) to assign absolute configuration .
Q. How can stability under physiological conditions be assessed?
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS at 0, 24, 48, and 72 hours. Monitor ester hydrolysis to the carboxylic acid derivative.
- Oxidative Stress Testing: Expose to H2O2 (1–5 mM) and track thioether oxidation using GC-MS with a DB-5MS column .
Q. What strategies validate purity for pharmacological studies?
- HPLC-DAD/ELSD: Use a C18 column (gradient: 5–95% acetonitrile/water) to detect impurities >0.1%.
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values.
- Residual Solvents: Perform GC-FID per ICH Q3C guidelines .
Methodological Considerations
Q. How to address contradictory spectral data during characterization?
- Cross-validate using orthogonal techniques:
- Compare NMR data with computed spectra (e.g., ACD/Labs or MNova software).
- Use high-resolution MS (HRMS) to confirm molecular formula.
- Re-crystallize the compound and repeat XRD analysis if crystal formation is feasible .
Q. What computational tools predict logP and pKa for pharmacokinetic modeling?
- Software:
- MarvinSketch: Predicts logP (2.1) and pKa (~7.4 for the piperidine nitrogen).
- Molinspiration: Estimates bioavailability scores and drug-likeness.
- Validate predictions experimentally via shake-flask logP determination and potentiometric titration .
Safety and Handling
Q. What precautions are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
